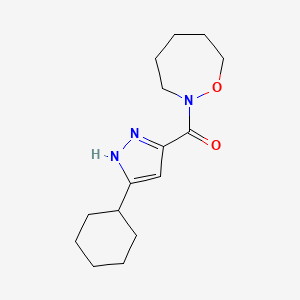
(5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone is a complex organic compound that features a unique combination of a cyclohexyl group, a pyrazole ring, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group and the oxazepane ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a valuable tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its unique structure could provide a basis for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone include other pyrazole derivatives and oxazepane-containing molecules. Examples include:
- (5-phenyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone
- (5-methyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings. This structure provides distinct chemical and biological properties that can be leveraged for various applications. Its cyclohexyl group adds hydrophobicity, while the pyrazole and oxazepane rings offer opportunities for hydrogen bonding and other interactions.
Properties
IUPAC Name |
(5-cyclohexyl-1H-pyrazol-3-yl)-(oxazepan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(18-9-5-2-6-10-20-18)14-11-13(16-17-14)12-7-3-1-4-8-12/h11-12H,1-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXUGRXDUAARMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)C(=O)N3CCCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-3-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772313.png)
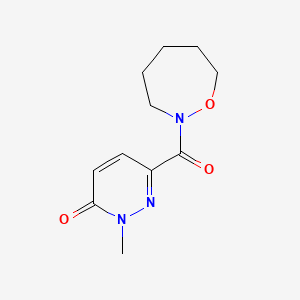
![[3-(Oxazepane-2-carbonyl)cyclohexyl]-(oxazepan-2-yl)methanone](/img/structure/B6772331.png)
![[5-Methyl-1-(3-methylphenyl)triazol-4-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772342.png)
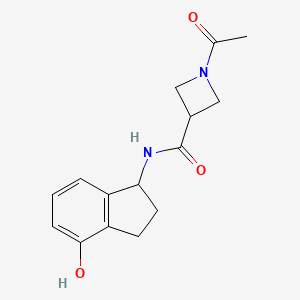
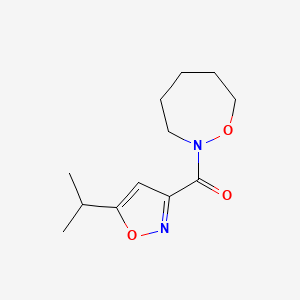
![6,6-dioxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B6772364.png)
![5-Bromo-1-[2-(oxazepan-2-yl)-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6772379.png)
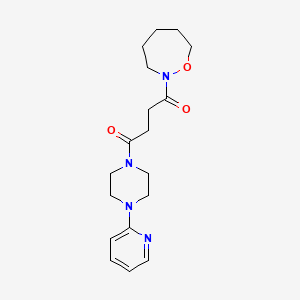
![N-[3-hydroxy-1-(oxazepan-2-yl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B6772395.png)
![N-[1-(oxazepan-2-yl)-1-oxopropan-2-yl]thiophene-2-sulfonamide](/img/structure/B6772403.png)
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772404.png)
![[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea](/img/structure/B6772406.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone](/img/structure/B6772411.png)
